molecular formula C5H5BrN2S B1648942 2-Bromo-4-(methylsulfanyl)pyrimidine

2-Bromo-4-(methylsulfanyl)pyrimidine

Cat. No.: B1648942
M. Wt: 205.08 g/mol
InChI Key: XIFHZUYHBRNWRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-4-(methylsulfanyl)pyrimidine (CAS 1034619-51-6) is a halogenated pyrimidine derivative with the molecular formula C₅H₅BrN₂S and a molecular weight of 205.08 g/mol. It features a bromine atom at position 2 and a methylsulfanyl (-SCH₃) group at position 4 of the pyrimidine ring. This compound is widely used as a versatile intermediate in pharmaceutical synthesis, agrochemical development, and materials science due to its reactivity in nucleophilic substitution and cross-coupling reactions .

Properties

Molecular Formula

C5H5BrN2S

Molecular Weight

205.08 g/mol

IUPAC Name

2-bromo-4-methylsulfanylpyrimidine

InChI

InChI=1S/C5H5BrN2S/c1-9-4-2-3-7-5(6)8-4/h2-3H,1H3

InChI Key

XIFHZUYHBRNWRF-UHFFFAOYSA-N

SMILES

CSC1=NC(=NC=C1)Br

Canonical SMILES

CSC1=NC(=NC=C1)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural analogs of 2-bromo-4-(methylsulfanyl)pyrimidine, highlighting substituent variations and their implications:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound Br (2), SCH₃ (4) C₅H₅BrN₂S 205.08 Intermediate in pharmaceuticals
5-Bromo-4-chloro-2-(methylsulfanyl)pyrimidine Br (5), Cl (4), SCH₃ (2) C₆H₄BrClN₂S 257.53 Enhanced electrophilicity; used in kinase inhibitor synthesis
5-Bromo-4,6-bis(methylsulfanyl)pyrimidine Br (5), SCH₃ (4,6) C₆H₇BrN₂S₂ 263.18 Dual electron-donating groups improve Suzuki coupling efficiency
5-Bromo-4-(methylsulfanyl)pyrimidin-2-amine Br (5), SCH₃ (4), NH₂ (2) C₅H₆BrN₃S 220.10 Bioactive scaffold for anticancer agents
2-Methylsulfanylpyrimidine-4-carboxylic acid SCH₃ (2), COOH (4) C₆H₆N₂O₂S 170.19 Acidic properties enable coordination chemistry applications

Reactivity and Application Insights

  • 5-Bromo-4-chloro-2-(methylsulfanyl)pyrimidine : The chlorine atom at position 4 increases electrophilicity, making it more reactive in aromatic substitutions than the parent compound. This is advantageous in synthesizing kinase inhibitors .
  • 5-Bromo-4,6-bis(methylsulfanyl)pyrimidine : The dual methylthio groups enhance electron density, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) to generate biaryl structures for material science .
  • 5-Bromo-4-(methylsulfanyl)pyrimidin-2-amine : The amine group at position 2 introduces hydrogen-bonding capability, improving interactions with biological targets like DNA topoisomerases .
  • 2-Methylsulfanylpyrimidine-4-carboxylic acid : The carboxylic acid group enables metal coordination, useful in designing luminescent materials or catalysts .

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